molecular formula C10H21N B14574378 N,4-Dimethyl-N-propylpent-4-en-2-amine CAS No. 61308-05-2

N,4-Dimethyl-N-propylpent-4-en-2-amine

Cat. No.: B14574378
CAS No.: 61308-05-2
M. Wt: 155.28 g/mol
InChI Key: ONDJBPGPMADFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-Dimethyl-N-propylpent-4-en-2-amine is an organic compound with the molecular formula C10H21N It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-N-propylpent-4-en-2-amine typically involves the alkylation of secondary amines. One common method is the reaction of N-methyl-N-propylamine with 4-penten-2-one under basic conditions. The reaction proceeds via nucleophilic addition of the amine to the carbonyl group, followed by elimination of water to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and product quality.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-N-propylpent-4-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines or primary amines, depending on the reaction conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds or alkyl halides are often used as substrates in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary or primary amines.

    Substitution: Alkylated amines or other substituted derivatives.

Scientific Research Applications

N,4-Dimethyl-N-propylpent-4-en-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of N,4-Dimethyl-N-propylpent-4-en-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitrogen atom in the compound can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpropylamine: A tertiary amine with a similar structure but lacking the double bond.

    N-Methyl-N-propylamine: A secondary amine with a simpler structure.

    4-Penten-2-amine: An amine with a similar carbon skeleton but different substitution pattern.

Uniqueness

N,4-Dimethyl-N-propylpent-4-en-2-amine is unique due to the presence of both a double bond and a tertiary amine structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its simpler counterparts.

Properties

CAS No.

61308-05-2

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

N,4-dimethyl-N-propylpent-4-en-2-amine

InChI

InChI=1S/C10H21N/c1-6-7-11(5)10(4)8-9(2)3/h10H,2,6-8H2,1,3-5H3

InChI Key

ONDJBPGPMADFNE-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(C)CC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.